tert-butyl 3-({[(1E)-(dimethylamino)methylene]amino}carbonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(dimethylaminomethylidenecarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)12(18)15-10-16(4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYFOPOMKVVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 3-({[(1E)-(dimethylamino)methylene]amino}carbonyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C13H20N2O2
CAS Number: 181269-69-2
Molecular Weight: 236.31 g/mol
The structure features a tert-butyl group, a piperidine ring, and an amino carbonyl moiety, which are crucial for its biological interactions. The presence of the dimethylamino group suggests potential interactions with biological targets such as receptors or enzymes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the tert-butyl and dimethylamino groups.
- Carbonylation to yield the final product.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast and lung cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
- Neuroprotective Effects : Some studies have indicated that this compound may possess neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several piperidine derivatives, including this compound. The results demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 3-({[(1E)-(dimethylamino)methylene]amino}carbonyl)piperidine-1-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of related compounds can enhance their potency against human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210) . The incorporation of bioisosteres has been a strategy to improve selectivity and reduce toxicity, making this compound a candidate for further exploration in cancer therapeutics.
2. Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, derivatives of piperidine have been studied for their ability to inhibit serine proteases, which play critical roles in various biological processes including tumor metastasis . The structural features of this compound suggest potential interactions with enzyme active sites.
Organic Synthesis Applications
1. Synthetic Intermediate
this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its piperidine structure allows for further functionalization, enabling the creation of diverse chemical entities useful in pharmaceuticals and agrochemicals .
2. Reaction Catalysis
This compound may also act as a catalyst or a ligand in various organic reactions, including cycloaddition processes. The presence of the dimethylaminomethylene group can enhance nucleophilicity or stabilize reaction intermediates, facilitating synthetic pathways that would otherwise require harsher conditions .
Case Studies
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound is distinguished by its 3-position carbamoyl group with a dimethylamino-methyleneamine substituent. Key analogs include:
Key Observations :
Physicochemical Properties
- Physical State : Most Boc-protected piperidines are solids (e.g., light yellow solid in ). The target compound is likely a crystalline solid.
- Solubility: The dimethylamino group in the target may improve solubility in polar aprotic solvents (e.g., DMF, DCM) compared to nitro- or aryl-substituted analogs .
- Stability : The Boc group is acid-labile, common across analogs. The carbamoyl group’s stability under basic conditions may differ from ester or nitro functionalities .
Preparation Methods
Route 1: Enamine Formation via β-Keto Carbamate Intermediate
Steps :
- Synthesis of β-Keto Carbamate :
React piperidine-3-carboxylic acid with Meldrum’s acid and EDC·HCl to form a β-keto ester intermediate, followed by methanolysis.
Intermediate : tert-Butyl 3-(3-oxopropanoyl)piperidine-1-carboxylate.
Enamine Formation :
Treat the β-keto carbamate with DMF-DMA (dimethylformamide dimethyl acetal) in dioxane at 100°C.
Reaction :
$$
\text{β-Keto carbamate} + \text{DMF-DMA} \rightarrow \text{tert-Butyl 3-[(E)-3-(dimethylamino)acryloyl]piperidine-1-carboxylate}
$$Urea Formation :
React the enamine intermediate with hydrazine or a substituted hydrazine to form the urea derivative.
Key Condition : Use ethanol or acetonitrile for regioselectivity.
Challenges : Requires precise control of reaction conditions to avoid side products (e.g., regioisomers).
Route 2: Direct Urea Functionalization
Steps :
- Synthesis of tert-Butyl 3-Aminopiperidine-1-carboxylate :
Deprotect tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate using a base (e.g., NaOH) at 50–120°C.
- Urea Formation :
React the free amine with tris(dimethylamino)methane in toluene under reflux.
Reaction :
$$
\text{Amine} + (\text{Me}2\text{N})3\text{CH} \rightarrow \text{tert-Butyl 3-({[(1E)-(dimethylamino)methylene]amino}carbonyl)piperidine-1-carboxylate}
$$
Advantages : High regioselectivity and scalability, as demonstrated in spirocyclic compound synthesis.
Route 3: Carbamate-Enamine Coupling
Steps :
- Aldehyde Intermediate :
Prepare tert-butyl 3-formylpiperidine-1-carboxylate via oxidation of a hydroxymethyl precursor.
Condensation with Dimethylamine :
React the aldehyde with DMF-DMA or tris(dimethylamino)methane to form the enamine.
Key Condition : Use polar aprotic solvents (e.g., THF) and catalytic base (KOH).Oxidation to Urea :
Oxidize the enamine intermediate to the urea using RuO₂ or TEMPO/oxone.
Critical Reaction Parameters
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Temperature | 50–120°C for deprotection; 100°C for enamine formation | , |
| Solvent | THF, dioxane, or toluene | , |
| Base | KOH, NaOMe, or DMAP | , |
| Reagent | DMF-DMA or tris(dimethylamino)methane | , |
| Reaction Time | 5–18 hours | , |
Analytical Validation
- NMR Spectroscopy :
- HRMS : Validate molecular ion peaks (e.g., m/z 408.1894 for C₂₁H₂₇N₃NaO₄⁺).
Comparison of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| β-Keto Carbamate | 70–78 | High (99.5%) | Moderate | High |
| Direct Urea | 60–75 | Moderate | High | Low |
| Carbamate-Enamine | 50–65 | Variable | Low | Moderate |
Industrial Considerations
- Cost-Effectiveness : Route 2 (direct urea) minimizes steps and reagents.
- Safety : Avoid phosgene/isocyanates; prefer DMF-DMA or tris(dimethylamino)methane.
- Purification : Use silica gel chromatography (cyclohexane/ethyl acetate) or recrystallization (hexane).
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0–20°C | 85–90 | |
| Amide Coupling | HATU, DMAP, DMF, RT | 70–75 |
What safety precautions are required when handling this compound?
Based on structurally related piperidine-Boc derivatives:
- Acute Toxicity : Classified under GHS Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Which spectroscopic techniques are effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and amide carbonyl (δ ~165–170 ppm) .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond angles/geometry discrepancies (e.g., E/Z isomerism in the amide) .
Advanced Research Questions
How can crystallographic data discrepancies be resolved?
Common issues include twinning or disordered solvent molecules . Strategies:
Q. Example Refinement Parameters :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.12 |
How to optimize reaction yields during synthesis?
Systematic variation of catalysts and solvents improves efficiency:
| Variable | Tested Conditions | Optimal Result | Reference |
|---|---|---|---|
| Catalyst | DMAP vs. DIPEA | DMAP (yield +15%) | |
| Solvent | DCM vs. DMF | DMF (amide coupling) |
Key Insight : Pre-activation of the carboxylic acid with HATU minimizes side reactions .
What strategies elucidate reactivity toward nucleophiles?
The Boc group is susceptible to acidic deprotection (e.g., TFA/DCM), while the amide undergoes nucleophilic attack.
- Deprotection Kinetics : Monitor by TLC (Rf shift from 0.6 to 0.2 in 30% TFA/DCM) .
- Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
How to address contradictions in biological activity data for derivatives?
- Structure-Activity Relationship (SAR) : Systematically modify the dimethylamino group and assess enzyme inhibition (e.g., protease assays) .
- Control Experiments : Verify purity (>95% by HPLC) to rule out impurity-driven artifacts .
Q. Example SAR Table :
| Derivative | Modification | IC50 (nM) |
|---|---|---|
| A | –N(CH₃)₂ | 120 ± 10 |
| B | –NHCH₂Ph | >1000 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
